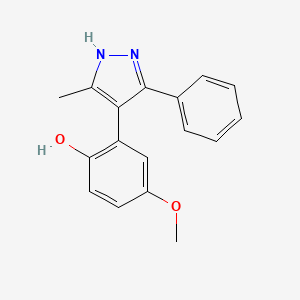
ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate, also known as EDP-106, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound is a piperazine derivative that has shown promising results in various scientific research studies.
作用机制
The exact mechanism of action of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate is not yet fully understood. However, it has been proposed that ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate exerts its antitumor activity by inhibiting the proliferation and inducing apoptosis of cancer cells. It has also been suggested that ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate may exert its anti-inflammatory and analgesic effects by modulating the activity of certain inflammatory mediators.
Biochemical and Physiological Effects:
ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate has been found to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to induce a decrease in the expression of certain cancer-related genes and proteins. In addition, ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate has been found to reduce the levels of certain inflammatory mediators, such as TNF-α and IL-6, and to inhibit the activity of COX-2.
实验室实验的优点和局限性
One of the main advantages of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate is its high selectivity towards cancer cells, which makes it a potential candidate for targeted cancer therapy. However, one of the limitations of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate is its low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate. One of the potential directions is to investigate the use of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate in combination with other chemotherapy drugs for the treatment of cancer. Another potential direction is to explore the use of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate for the treatment of other inflammatory diseases, such as rheumatoid arthritis. Furthermore, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may also be areas of future research.
Conclusion:
In conclusion, ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its antitumor, anti-inflammatory, and analgesic properties make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate involves the reaction of 1-(2,2-diphenylethyl)piperazine with ethyl chloroformate in the presence of triethylamine. This reaction leads to the formation of ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate with a yield of 85%. The purity of the compound can be further improved by recrystallization.
科学研究应用
Ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. ethyl 4-(2,2-diphenylethyl)-1-piperazinecarboxylate has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
属性
IUPAC Name |
ethyl 4-(2,2-diphenylethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-21(24)23-15-13-22(14-16-23)17-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWZFKVGMPTAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198083 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


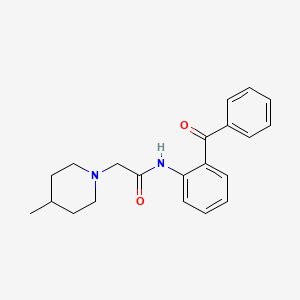
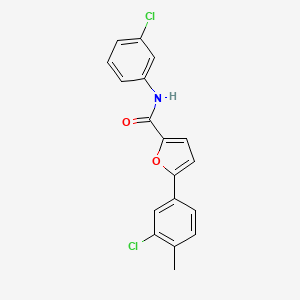
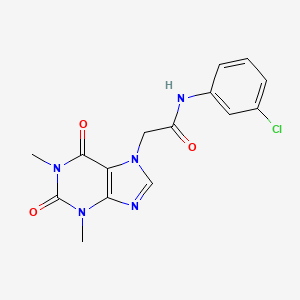
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)
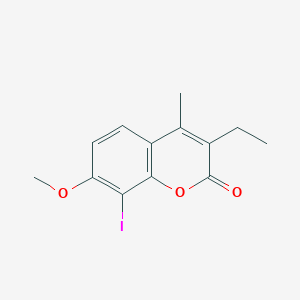
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)

![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)

![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)
![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)
